![molecular formula C14H19N3O B7567210 Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)
Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound with potential therapeutic applications. CPPM belongs to the class of piperazine derivatives and has been studied for its ability to interact with specific receptors in the brain.
Mechanism of Action
Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone acts as an antagonist at the serotonin and dopamine receptors in the brain. By blocking the activity of these receptors, Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to improve cognitive function and memory retention in rats. However, the exact biochemical and physiological effects of Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone in humans are still under investigation.
Advantages and Limitations for Lab Experiments
One of the advantages of Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is its high specificity for the serotonin and dopamine receptors in the brain. This makes it a useful tool for studying the role of these receptors in neurological disorders. However, the limitations of Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the long-term effects of Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone on the brain and body are not well understood.
Future Directions
Future research on Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone could focus on its potential therapeutic applications in neurological disorders such as depression, anxiety, and schizophrenia. The compound could also be studied for its potential use as a diagnostic tool for imaging specific receptors in the brain. Additionally, further investigation into the long-term effects of Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone on the brain and body could provide valuable insights into its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone involves the reaction of 4-(pyridin-2-ylmethyl)piperazine with cyclopropanecarbonyl chloride in the presence of a base catalyst. The reaction yields Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone as a white crystalline solid with a melting point of 162-164°C. The purity of Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. The compound has been shown to interact with the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone has also been studied for its potential use as a diagnostic tool for imaging specific receptors in the brain.
properties
IUPAC Name |
cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(12-4-5-12)17-9-7-16(8-10-17)11-13-3-1-2-6-15-13/h1-3,6,12H,4-5,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDCBDYZJQORJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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